molecular formula C16H12N4O3S B2579430 1-(2H-1,3-benzodioxol-5-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one CAS No. 315677-07-7

1-(2H-1,3-benzodioxol-5-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one

Cat. No.: B2579430
CAS No.: 315677-07-7
M. Wt: 340.36
InChI Key: UDAVSGPRVGFUCQ-UHFFFAOYSA-N
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Description

The compound 1-(2H-1,3-benzodioxol-5-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one (CAS: 40862-21-3) features a benzodioxolyl group, a tetrazole ring substituted with a phenyl group, and a sulfanyl ethanone backbone . Its structural uniqueness arises from the combination of a 1,3-benzodioxole moiety (common in psychoactive cathinones like ephylone ) and a 1-phenyltetrazole sulfanyl group, which is rare in naturally occurring compounds.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c21-13(11-6-7-14-15(8-11)23-10-22-14)9-24-16-17-18-19-20(16)12-4-2-1-3-5-12/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAVSGPRVGFUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling Reactions: The benzodioxole and tetrazole intermediates are then coupled using a sulfanyl linkage. This step often involves the use of thiolating agents and appropriate solvents under controlled temperature and pH conditions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride, along with appropriate solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Substituents

(a) 2-[(1-Phenyl-1H-Tetrazol-5-yl)Sulfanyl]-1-(1H-Pyrrol-2-yl)Ethan-1-One (HR282451)
  • Key Differences : Replaces the benzodioxolyl group with a pyrrole ring.
  • Molecular Weight : 341.4 g/mol (calculated).
(b) 1-(1,3-Benzodioxol-5-yl)-2-{[1-(4-Hydroxyphenyl)-1H-Tetrazol-5-yl]Sulfanyl}Ethan-1-One (Compound 4, HTS 01664)
  • Key Differences : Substitutes the phenyl group on the tetrazole with a 4-hydroxyphenyl group.
  • Molecular Weight : 409.4 g/mol (calculated).

Cathinone Derivatives with Benzodioxolyl Groups

(a) N-Ethylnorpentylone (Ephylone)
  • Structure: 1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one.
  • Key Differences: Replaces the tetrazole-sulfanyl group with an ethylamino chain.
  • Pharmacology: A synthetic cathinone with stimulant effects, regulated under international drug laws .
  • Significance : Highlights the benzodioxolyl group’s role in psychoactivity, absent in the target compound due to the tetrazole moiety .

Tetrazole-Containing Pharmaceuticals

(a) BG15920 (CAS: 878701-76-9)
  • Structure : 2-{[1-(5-Chloro-2-methylphenyl)-1H-Tetrazol-5-yl]Sulfanyl}-1-(Morpholin-4-yl)Ethan-1-One.
  • Key Differences : Substitutes benzodioxolyl with morpholine and adds chloro-methylphenyl to the tetrazole.
  • Molecular Weight : 353.8 g/mol.

Comparative Data Table

Compound Name Benzodioxolyl Group Tetrazole Substituent Molecular Weight (g/mol) Pharmacological Activity Reference
Target Compound Yes Phenyl 340.3 (calc.) Unknown
HR282451 No (Pyrrole) Phenyl 341.4 (calc.) Unknown
Compound 4 (HTS 01664) Yes 4-Hydroxyphenyl 409.4 (calc.) Unknown
N-Ethylnorpentylone (Ephylone) Yes Ethylamino chain (no tetrazole) 249.3 Stimulant
BG15920 No (Morpholine) 5-Chloro-2-methylphenyl 353.8 Investigational

Pharmacological and Chemical Implications

  • Tetrazole-Sulfanyl Group : Enhances metabolic stability (tetrazoles resist hydrolysis) and may act as a bioisostere for carboxylic acids, improving bioavailability .
  • Research Gaps: No in vitro or in vivo data exists for the target compound. Comparative studies with ephylone and BG15920 could elucidate its binding affinity for monoamine transporters or enzyme targets.

Biological Activity

The compound 1-(2H-1,3-benzodioxol-5-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one (often referred to as BDT) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of BDT, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that BDT exhibits significant antimicrobial properties. In vitro assays demonstrated that BDT effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency against these pathogens.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Anticancer Activity

BDT has also been evaluated for its anticancer potential. In cell line studies, it exhibited cytotoxic effects on several cancer types, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways.

Case Study: MCF-7 Breast Cancer Cells

In a controlled experiment involving MCF-7 breast cancer cells, BDT treatment resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

Anti-inflammatory Activity

The anti-inflammatory properties of BDT were assessed using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that BDT significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Cytokine Control (pg/mL) BDT Treatment (pg/mL)
TNF-α1500500
IL-61200400

The biological activities of BDT are attributed to its ability to interact with various biological targets. Research suggests that BDT may inhibit specific enzymes involved in inflammatory pathways and induce apoptosis in cancer cells through mitochondrial pathways.

Enzyme Inhibition Studies

BDT was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

Enzyme IC50 (µM)
COX-115
COX-210

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